molecular formula C17H18N6O4 B2513492 2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 887872-71-1

2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2513492
CAS RN: 887872-71-1
M. Wt: 370.369
InChI Key: RHVGAKHPUOZBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H18N6O4 and its molecular weight is 370.369. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Applications

The antiprotozoal properties of similar compounds, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have been extensively studied. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. Their excellent antiprotozoal efficacy highlights the potential of this chemical class for therapeutic development (Ismail et al., 2004).

Antimicrobial and Antifungal Applications

Compounds with the furan-2-ylmethyl motif have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and its derivatives have demonstrated good antibacterial and antifungal efficacy, indicating their potential as novel antimicrobial agents (Nagarsha et al., 2023).

Catalytic Applications

The catalytic properties of imidazole-based acetamide derivatives, particularly in the context of alkene epoxidation, have been explored. Manganese(II) complexes of imidazole-based acetamides have been synthesized and shown to be effective catalysts for alkene epoxidation with H2O2, offering a biomimetic approach to catalysis (Serafimidou et al., 2008).

Anticancer Applications

The anticancer activity of related compounds, particularly those involving imidazol-2-yl and furan-2-yl motifs, has been a subject of research interest. For example, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been tested for their anticancer properties, with some showing potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Antifibrotic Applications

Thiazolidinone derivatives, including those with furan-2-ylmethyl groups, have been investigated for their antifibrotic and anticancer activities. These compounds have shown promise in reducing the viability of fibroblasts without exhibiting anticancer effects, suggesting their potential use in treating fibrotic diseases (Kaminskyy et al., 2016).

properties

IUPAC Name

2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-9-10(2)23-13-14(19-16(23)21(9)7-11-5-4-6-27-11)20(3)17(26)22(15(13)25)8-12(18)24/h4-6H,7-8H2,1-3H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVGAKHPUOZBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.